

PIPPS Buffer: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: PIPPS

Cat. No.: B1583367

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Introduction

PIPPS (Piperazine-N,N'-bis(3-propanesulfonic acid)) is a zwitterionic biological buffer, one of the 'Good's' buffers, valued for its ability to maintain a stable pH in the physiological range. Its chemical structure, featuring a piperazine ring with two propanesulfonic acid groups, imparts unique properties that make it a versatile tool in a variety of biochemical and biological research applications. This technical guide provides an in-depth overview of the chemical structure, properties, and common applications of **PIPPS** buffer, including detailed experimental protocols and workflow diagrams.

Chemical Structure and Properties

PIPPS is a white crystalline powder with the chemical formula $C_{10}H_{22}N_2O_6S_2$ and a molecular weight of 330.42 g/mol. Its structure consists of a central piperazine ring substituted at both nitrogen atoms with a propanesulfonic acid group. This zwitterionic nature, possessing both acidic (sulfonic acid) and basic (piperazine nitrogen) functional groups, is key to its buffering capacity.

The key properties of **PIPPS** buffer are summarized in the table below:

Property	Value	Reference(s)
Chemical Formula	C ₁₀ H ₂₂ N ₂ O ₆ S ₂	
Molecular Weight	330.42 g/mol	
CAS Number	5625-56-9	
Appearance	White crystalline powder	
pKa ₁ (25 °C)	3.73	
pKa ₂ (25 °C)	7.96	
Useful pH Range	7.2 - 8.5	N/A
Solubility in Water	Soluble	N/A
ΔpKa/°C	-0.015	N/A

Applications in Research

PIPPS buffer is utilized in a range of applications where maintaining a stable pH is critical. Its pKa₂ of approximately 7.96 makes it particularly suitable for experiments conducted at or near physiological pH. Common applications include:

- **Enzyme Assays:** Providing a stable pH environment is crucial for accurate determination of enzyme kinetics and for screening potential inhibitors or activators.
- **Protein Purification:** Maintaining protein stability and activity during various chromatography steps is essential. **PIPPS** can be used in lysis, wash, and elution buffers.
- **Cell Culture:** Although less common than buffers like HEPES, **PIPPS** can be used as a component of cell culture media to maintain optimal pH for cell growth and viability.^[1]
- **Chromatography:** It can be employed as a component of the mobile phase in various chromatographic techniques to ensure consistent separation of analytes.

Experimental Protocols

While specific protocols often require optimization, the following provides a detailed methodology for a common application where **PIPPS** buffer can be effectively utilized.

In Vitro Kinase Assay

This protocol describes a general procedure for measuring the activity of a protein kinase in the presence of **PIPPS** buffer.

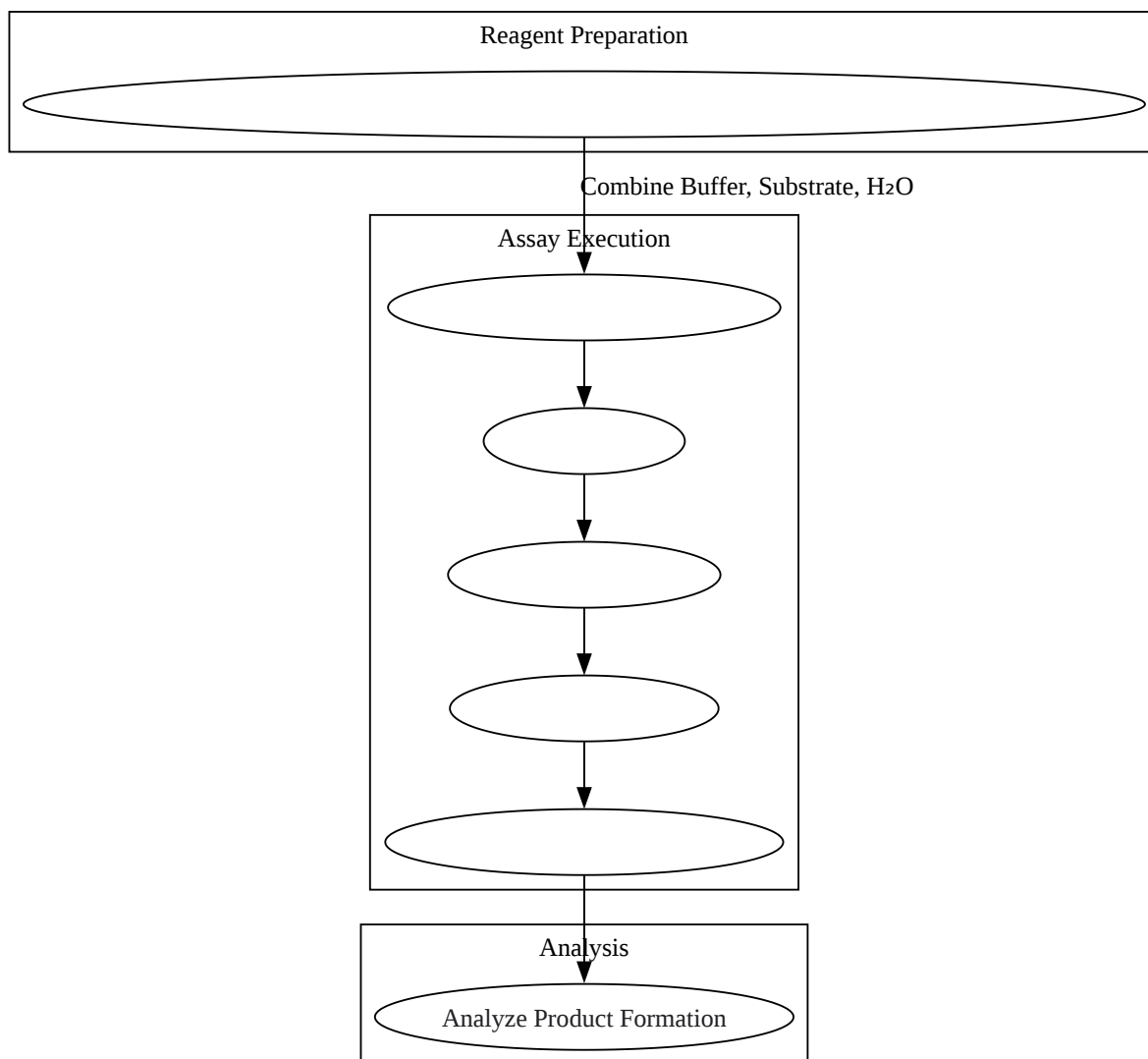
1. Reagent Preparation:

- 10X Kinase Assay Buffer:
 - 500 mM **PIPPS**, pH 7.5
 - 100 mM MgCl₂
 - 10 mM DTT (Dithiothreitol)
 - Prepare a 1 M stock solution of **PIPPS** by dissolving 33.04 g in 80 mL of deionized water. Adjust the pH to 7.5 with 10 M NaOH and bring the final volume to 100 mL.
 - Store the 10X buffer at -20°C in aliquots.
- Substrate Stock Solution:
 - Dissolve the specific peptide or protein substrate for the kinase of interest in deionized water to a final concentration of 10 mg/mL.
 - Store at -80°C in aliquots.
- ATP Stock Solution:
 - Prepare a 100 mM stock solution of ATP in deionized water.
 - Store at -20°C in aliquots.
- Kinase Stock Solution:

- Dilute the purified kinase to a working concentration in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.
- Store on ice during the experiment.
- Stop Solution:
 - 0.5 M EDTA, pH 8.0

2. Assay Procedure:

- Prepare the reaction mixture by combining the following in a microcentrifuge tube on ice:
 - 5 μ L of 10X Kinase Assay Buffer
 - 5 μ L of Substrate Stock Solution
 - Deionized water to a final volume of 40 μ L
- Add 5 μ L of the diluted Kinase Stock Solution to the reaction mixture.
- Initiate the reaction by adding 5 μ L of a working solution of ATP (e.g., 1 mM for a final concentration of 100 μ M).
- Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding 10 μ L of Stop Solution.
- Analyze the reaction products using an appropriate method, such as radioactive detection of ^{32}P incorporation, fluorescence-based assays, or antibody-based detection of phosphorylated substrate (e.g., Western blot or ELISA).



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References

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